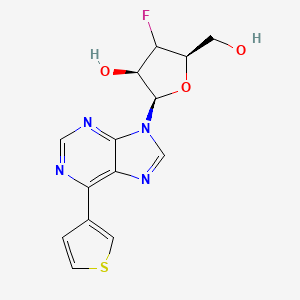
4-Tert-butyl-D9-catechol-3,5,6-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-D9-catechol-3,5,6-D3 is a deuterated derivative of 4-tert-butylcatechol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the catechol structure. The deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-D9-catechol-3,5,6-D3 typically involves the deuteration of 4-tert-butylcatechol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated compounds. The production process must ensure high purity and isotopic enrichment to meet the standards required for scientific research applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-D9-catechol-3,5,6-D3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can be converted to corresponding quinones.
Reduction: It can be reduced back to catechol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-tert-butyl-o-benzoquinone.
Reduction: Regeneration of 4-tert-butylcatechol.
Substitution: Formation of alkylated or acylated catechol derivatives.
Applications De Recherche Scientifique
4-Tert-butyl-D9-catechol-3,5,6-D3 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the fate of catechol derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of catechol-based drugs.
Industry: Acts as a stabilizer in the production of polymers and as an antioxidant in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-D9-catechol-3,5,6-D3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. In biological systems, it can interact with enzymes and receptors, allowing researchers to study metabolic pathways and enzyme kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcatechol: The non-deuterated version of the compound.
3,5-Di-tert-butylcatechol: A similar compound with two tert-butyl groups.
4-tert-Butylpyrocatechol: Another derivative with similar structural features.
Uniqueness
4-Tert-butyl-D9-catechol-3,5,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision, as deuterium can act as a tracer. This makes it a valuable tool in various fields of research, including chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
178.29 g/mol |
Nom IUPAC |
3,4,6-trideuterio-5-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3/i1D3,2D3,3D3,4D,5D,6D |
Clé InChI |
XESZUVZBAMCAEJ-ZPMNDIOMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])O)O)[2H] |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)



![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
